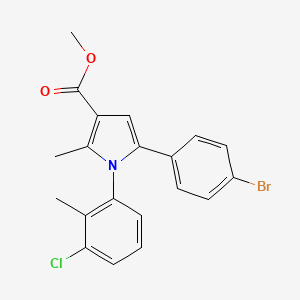
2-Bromo-3-iodobenzoylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-iodobenzoylacetonitrile: is an organic compound with the molecular formula C9H5BrINO and a molecular weight of 349.95 g/mol . It is a derivative of benzoylacetonitrile, featuring both bromine and iodine substituents on the benzene ring. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodobenzoylacetonitrile typically involves the halogenation of benzoylacetonitrile. One common method is the sequential bromination and iodination of benzoylacetonitrile under controlled conditions. The reaction conditions often include the use of halogenating agents such as bromine and iodine, along with appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-iodobenzoylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can result in various substituted benzoylacetonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-iodobenzoylacetonitrile has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be utilized in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: It may be used in the preparation of advanced materials with specific properties, such as conducting polymers or photoresponsive materials.
Chemical Biology: Researchers use it to study the effects of halogenated compounds on biological systems and to develop new biochemical tools.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-iodobenzoylacetonitrile in chemical reactions involves the reactivity of the bromine and iodine substituents. These halogens can act as leaving groups in substitution reactions, facilitating the formation of new bonds. In coupling reactions, the compound can undergo oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-3-chlorobenzoylacetonitrile
- 2-Bromo-3-fluorobenzoylacetonitrile
- 2-Iodo-3-chlorobenzoylacetonitrile
Comparison: 2-Bromo-3-iodobenzoylacetonitrile is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds with different halogen substituents, it may exhibit distinct reactivity patterns and selectivity in chemical reactions. The combination of bromine and iodine can also affect the compound’s physical properties, such as melting point and solubility.
Eigenschaften
Molekularformel |
C9H5BrINO |
|---|---|
Molekulargewicht |
349.95 g/mol |
IUPAC-Name |
3-(2-bromo-3-iodophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrINO/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3H,4H2 |
InChI-Schlüssel |
RBZUSOOOOFHAHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)Br)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)



![4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B12860081.png)





![2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B12860110.png)

![2-(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12860125.png)
